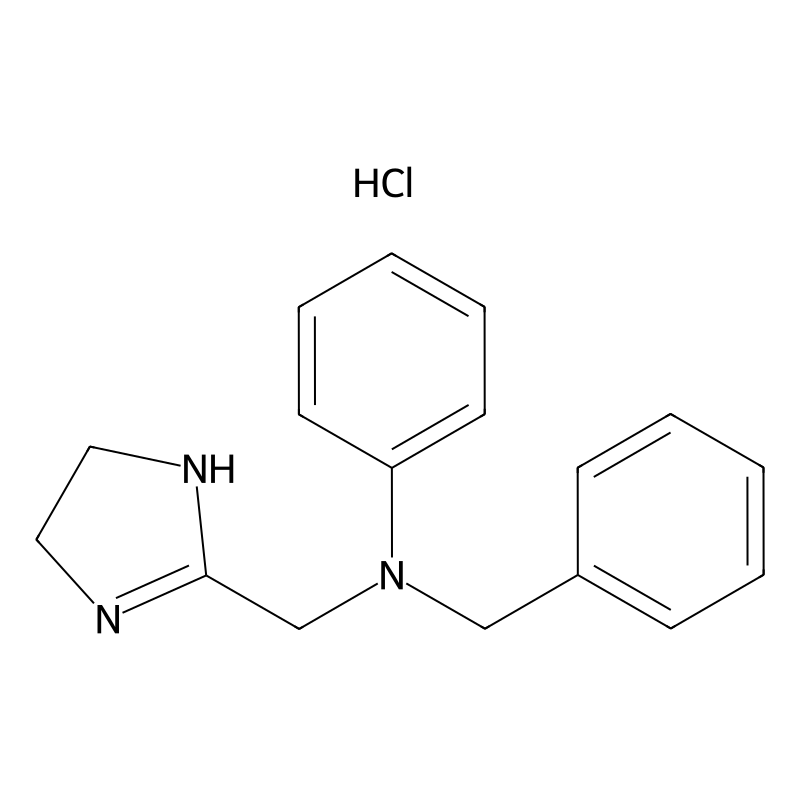

Antazoline Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Analysis of Antazoline Hydrochloride: Mechanism of Action and Experimental Characterization

Introduction and Drug Profile

Antazoline hydrochloride is a first-generation antihistaminic drug that has been repurposed as an effective antiarrhythmic agent, particularly for the termination of paroxysmal atrial fibrillation (AF). Despite its long history in medical use, dating back over 50 years, the detailed mechanisms of its antiarrhythmic action have only recently been systematically investigated. Originally developed for allergic conditions and available in topical formulations for allergic conjunctivitis, antazoline has gained significant attention in cardiology due to its favorable safety profile and rapid onset of action in converting recent-onset AF to sinus rhythm. The drug exhibits a multimodal pharmacological profile that includes antihistaminic, anticholinergic, and direct antiarrhythmic properties through its effects on cardiac ion channels. This complex mechanism distinguishes it from more specialized antiarrhythmic drugs and may contribute to its clinical efficacy in specific patient populations.

The rediscovery of antazoline's antiarrhythmic properties represents an interesting case of drug repurposing, where an established medication finds new therapeutic applications through better understanding of its pharmacological actions. Recent clinical studies have demonstrated that intravenous antazoline is highly effective in terminating AF during electrophysiological procedures, with conversion rates ranging from 72.2% in general recent-onset AF to 100% in AF induced during ablation procedures. The drug's favorable hemodynamic profile and rapid elimination characteristics make it particularly suitable for use in clinical settings where quick restoration of sinus rhythm is desired without prolonged exposure to antiarrhythmic effects. This technical review comprehensively examines the molecular, cellular, and physiological mechanisms underlying antazoline's therapeutic effects, with particular emphasis on its antiarrhythmic properties.

Molecular and Cellular Mechanisms of Action

Electrophysiological Mechanisms

Antazoline exerts its antiarrhythmic effects primarily through multi-channel blockade in cardiac tissue, affecting several key ion currents responsible for action potential generation and propagation:

Sodium channel blockade: Antazoline significantly inhibits cardiac sodium channels, manifested by dose-dependent prolongation of P-wave duration and QRS complex width on surface ECG. This Class I antiarrhythmic effect reduces conduction velocity in atrial and ventricular tissue, which contributes to termination of reentrant arrhythmias. Experimental studies have demonstrated a substantial increase in atrial effective refractory periods (ERP), leading to a remarkable increase in atrial post-repolarization refractoriness - an antiarrhythmic mechanism also observed with amiodarone and quinidine. The sodium channel blocking effect occurs at clinically relevant concentrations and develops rapidly after intravenous administration [1] [2].

Potassium channel blockade: The drug prolongs cardiac repolarization through inhibition of potassium rectifier currents, evidenced by consistent QT interval prolongation on ECG. In healthy volunteers, antazoline administration increased QTcF (QT corrected using Fridericia formula) from 403±21 ms to 448±27 ms. This Class III antiarrhythmic effect increases the refractory period of cardiac cells, preventing the maintenance of atrial fibrillation. The repolarization-prolonging effects persist longer than the parent drug's plasma concentration, suggesting potential activity of metabolites or prolonged binding to cardiac ion channels [2] [3].

Calcium channel modulation: While less pronounced than its effects on sodium and potassium channels, antazoline demonstrates some inhibition of calcium currents, which may contribute to its antiarrhythmic efficacy without causing significant hemodynamic compromise. This effect likely explains the observed improvement in atrioventricular nodal conduction parameters, including increased AV node effective refractory period [1].

The following diagram illustrates antazoline's multi-channel blocking action and corresponding ECG changes:

Antazoline's multi-channel blocking effects and corresponding electrophysiological manifestations.

Receptor Interactions and Additional Mechanisms

Beyond its direct ion channel effects, antazoline interacts with several receptor systems that may contribute to its overall pharmacological profile:

Histamine H1 receptor antagonism: As a first-generation antihistamine, antazoline exhibits potent competitive inhibition of histamine H1 receptors, which was the basis for its original clinical use in allergic conditions. This effect is rapid in onset and occurs at low drug concentrations. While this antihistaminic activity doesn't directly contribute to its antiarrhythmic effects, it may explain some of its anticholinergic properties [4] [3].

Anticholinergic activity: The drug demonstrates moderate antimuscarinic effects, which may influence its electrophysiological actions, particularly on sinoatrial and atrioventricular nodal function. However, the clinical significance of this effect in the context of its antiarrhythmic application appears to be minimal, as studies have not shown significant changes in heart rate or AV conduction parameters at therapeutic doses [4].

Possible metabolite activity: Recent pharmacokinetic evidence suggests that antazoline's electrophysiological effects, particularly QT interval prolongation, persist beyond the clearance of the parent drug from plasma. This temporal disconnect between plasma concentrations and pharmacological effect suggests that active metabolites may contribute to its antiarrhythmic activity. The hydroxy metabolite of antazoline has been identified as a potential candidate with biological activity, though its specific electrophysiological properties require further characterization [3].

Quantitative Experimental Data and Pharmacokinetic Parameters

Electrophysiological Effects and Hemodynamic Parameters

The electrophysiological effects of antazoline have been quantitatively characterized in both healthy volunteers and patients with atrial fibrillation. The following table summarizes key parameters from clinical studies:

Table 1: Electrophysiological and Hemodynamic Effects of Intravenous Antazoline (250-300 mg) in Human Studies

| Parameter | Baseline Value | Post-Administration Value | Change | Clinical Significance |

|---|---|---|---|---|

| P-wave duration | 101 ± 10 ms | 110 ± 16 ms | +8.9%* | Slowed intra-atrial conduction |

| QRS complex | 101 ± 12 ms | 107 ± 12 ms | +5.9%* | Slowed ventricular conduction |

| QTcF interval | 403 ± 21 ms | 448 ± 27 ms | +11.2%* | Prolonged repolarization |

| AVN ERP | 284.3 ± 28.1 ms | 324.7 ± 48.8 ms | +14.2%* | Improved AV nodal refractoriness |

| Stroke Volume | 94.9 ± 21.8 mL | 82.4 ± 19.6 mL | -13.2%* | Moderate reduction |

| Atrial ERP | 226 ± 21 ms | 256 ± 23 ms | +13.3%* | Increased atrial refractoriness |

| Systolic BP | 127 ± 14 mmHg | 122 ± 15 mmHg | -3.9% | Minimal change |

Statistically significant change (p < 0.05) [1] [2]

The dose-dependency of antazoline's electrophysiological effects has been established in both experimental and clinical settings. The maximal effect on cardiac conduction and repolarization parameters is achieved at cumulative intravenous doses of 250-300 mg, with minimal additional benefit at higher doses. The onset of action is rapid, with significant electrophysiological changes observed within 2-5 minutes of intravenous administration. The duration of action extends beyond what would be expected from the parent drug's plasma concentration half-life, supporting the hypothesis of active metabolites with prolonged activity [1] [2] [3].

Pharmacokinetic and Metabolism Parameters

Recent studies have characterized antazoline's pharmacokinetic profile using advanced modeling approaches:

Table 2: Pharmacokinetic Parameters of Antazoline and Metabolite

| Parameter | Antazoline Value | Hydroxy-metabolite Value | Methodology |

|---|---|---|---|

| Terminal elimination half-life | 2.29 h | Not fully characterized | Non-compartmental analysis |

| Mean residence time | 3.45 h | - | Non-compartmental analysis |

| Volume of distribution | 315 L | - | PBPK modeling |

| Clearance | 80.5 L/h | Predicted: 12 L/h | In vitro-in vivo extrapolation |

| Protein binding | <50% | - | Equilibrium dialysis |

| Primary metabolic pathway | CYP2D6 (major), CYP2C19 (minor) | - | Recombinant CYP enzymes |

| Bioanalytical method | LC-MS/MS | LC-MS/MS | Validated assay |

| AUCinf (100 mg dose) | 825-910 ng·h/mL | - | PBPK prediction vs. observed |

The metabolic fate of antazoline has been elucidated through recent in vitro studies. The drug undergoes predominantly hepatic metabolism, with CYP2D6 identified as the primary cytochrome P450 enzyme responsible for its biotransformation. CYP2C19 plays a minor role in antazoline metabolism. Interestingly, studies with recombinant UDP-glucuronosyltransferases (UGT 1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) showed no detectable glucuronidation, indicating that phase II metabolism does not represent a significant clearance pathway for antazoline. The discrepancy between clinically estimated clearance (80.5 L/h) and the in vitro-in vivo extrapolated value (70 L/h) suggests the existence of additional clearance mechanisms beyond CYP-mediated metabolism, possibly including renal excretion or other non-CYP enzymatic pathways [3].

Experimental Protocols and Methodologies

Electrophysiology Study Protocol

The electrophysiological effects of antazoline in humans have been characterized using standardized protocols in controlled clinical studies:

Study Population: Patients with paroxysmal or persistent atrial fibrillation scheduled for first AF ablation, in sinus rhythm on procedure day, off antiarrhythmic drugs for ≥3 half-lives. Exclusion criteria included redo procedures, planned ablation beyond pulmonary vein isolation, history of cardiosurgical procedures, heart failure NYHA class ≥2, and chronic medications affecting cardiac ion channels [1].

Drug Administration: Antazoline mesylate administered intravenously in divided boluses (cumulative dose 250-300 mg). In cases of AF induction during electrophysiology study (EPS), antazoline was administered until conversion to sinus rhythm or maximum cumulative dose reached. Dosing strategy based on previous research showing maximal effectiveness with minimal adverse effects at this dose range [1].

Measurement Protocol: Comprehensive EPS performed before and after antazoline administration including (1) atrial extrastimulus pacing (S1-S2: 500-450 ms), (2) atrial incremental pacing, (3) sinus node recovery time at 160/min and 130/min, (4) measurement of inter- and intra-atrial conduction times, (5) assessment of atrio-venous conduction in all pulmonary veins. Measurements performed using LABSYSTEM Pro EP Recording System (Boston Scientific) [1].

Safety Monitoring: Continuous monitoring for serious adverse events defined as systolic blood pressure <90 mmHg, chest pain/discomfort, tachycardia >180/min, any ventricular arrhythmia. The high safety profile of antazoline was confirmed in multiple studies with no serious adverse events reported [1].

The following diagram illustrates the experimental workflow for assessing antazoline's electrophysiological effects:

Experimental workflow for assessing antazoline's electrophysiological effects.

Metabolic Stability and Protein Binding Assays

The ADME properties of antazoline have been characterized using standardized in vitro methodologies:

Plasma Protein Binding: Determination using equilibrium dialysis against phosphate-buffered saline (pH 7.4). Warfarin used as control compound. Samples incubated for 6 hours at 37°C. Post-incubation, concentrations of antazoline in plasma and buffer chambers determined by LC-MS/MS. Protein binding calculated as percentage of drug recovered from plasma chamber relative to total chambers [3].

Microsomal Binding: Assessment using human liver microsomes with amitriptyline as positive control. Incubation conducted in phosphate buffer (pH 7.4) at 37°C. Free fraction determined by comparing metabolite formation in presence and absence of microsomes [3].

Metabolic Stability in Hepatocytes: Cryopreserved human hepatocytes thawed and suspended in Williams E medium. Antazoline incubated at 1 μM concentration. Aliquots taken at 0, 15, 30, 60, 90, and 120 minutes. Reactions terminated with acetonitrile. Samples analyzed by LC-MS/MS. Intrinsic clearance calculated from disappearance rate of parent compound [3].

Recombinant CYP Metabolism: Incubation with individual cDNA-expressed CYP enzymes (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) in presence of NADPH-regenerating system. Metabolite formation monitored by LC-MS/MS. Relative activity calculated compared to positive control substrates [3].

UGT Glucuronidation Screening: Incubation with recombinant UGT enzymes (1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) in presence of UDPGA. Detection of glucuronide metabolites by LC-MS/MS. No significant glucuronidation detected for any UGT isoform tested [3].

All experiments included appropriate positive controls and were conducted following current regulatory guidelines for in vitro ADME assays. Method sensitivity and quality were verified through parallel experiments with control compounds [3].

Therapeutic Implications and Clinical Applications

Antiarrhythmic Applications and Efficacy

Antazoline's multi-channel blocking profile translates into specific clinical applications, particularly in the management of atrial fibrillation:

Pharmacological Cardioversion of AF: Intravenous antazoline demonstrates high efficacy in terminating recent-onset atrial fibrillation, with conversion rates of 72.2% in general AF populations and 92-100% in AF induced during electrophysiology procedures. The median time to conversion is 16 minutes in general AF and approximately 8.4 minutes in procedure-induced AF. This rapid action makes it particularly suitable for use during pulmonary vein isolation procedures where prompt restoration of sinus rhythm is necessary for completion of the ablation protocol [1] [2].

Procedure-Specific Advantages: A key advantage of antazoline in the electrophysiology laboratory is its lack of effect on atrio-venous conduction, which allows for continued assessment of pulmonary vein isolation during ablation procedures. Unlike many other antiarrhythmic drugs that impair conduction across the ablation lines, antazoline preserves the ability to confirm successful electrical isolation of pulmonary veins, a critical endpoint in AF ablation procedures [1].

Safety Profile in Specific Populations: Clinical studies have demonstrated the safety of antazoline in elderly patients and those with stable coronary artery disease, populations often excluded from trials of other antiarrhythmic drugs. The drug shows minimal effects on blood pressure and does not precipitate significant ventricular arrhythmias, though QT prolongation requires appropriate monitoring [3].

Additional Therapeutic Applications

Beyond its antiarrhythmic properties, antazoline demonstrates several other biological activities with potential therapeutic implications:

Antiviral Effects: Recent screening of FDA-approved drug libraries identified this compound as a potent inhibitor of hepatitis B virus (HBV) DNA secretion, with an EC50 of 2.910 μmol/L in HepAD38 cells and 2.349 μmol/L in Huh7 cells. This represents a potential drug repurposing opportunity for managing chronic HBV infection, though the mechanism underlying this effect requires further characterization [5].

Historical Applications: Antazoline continues to be used in topical formulations for allergic conjunctivitis, often in combination with the vasoconstrictor naphazoline. The combination provides rapid relief of ocular itching and redness through H1 receptor blockade and vasoconstriction. Additionally, a 1954 study reported modest hypoglycemic activity, though this effect has not been pursued in contemporary therapeutic development [6] [4].

Safety Considerations and Adverse Effects

The safety profile of antazoline has been characterized through clinical studies and post-marketing surveillance:

Hematological Effects: Antazoline has been associated with rare cases of thrombocytopenic purpura, believed to result from drug-dependent antibodies that cause complement fixation and platelet agglutination. These reactions are drug-specific and can persist for months after exposure, with documented cases showing recurrence upon reexposure [7] [4].

Reproductive Safety: A large retrospective cohort study (1997-2011) evaluating the safety of antazoline-naphazoline eye drops during the first trimester of pregnancy found no association between exposure and major congenital malformations (OR 0.88, 95% CI 0.71-1.09). However, the study could not account for over-the-counter use or duration of treatment [7].

Drug Interactions: Based on its metabolic profile, antazoline has potential interactions with CYP2D6 inhibitors, which may increase its exposure. Additionally, concomitant use with other QT-prolonging drugs should be approached with caution due to the potential additive effect on cardiac repolarization [4] [3].

Conclusion and Future Research Directions

This compound represents a fascinating example of drug repurposing, where new clinical applications have been discovered for a well-established pharmaceutical agent. Its multi-channel blocking action, combining sodium and potassium channel inhibition with minimal hemodynamic effects, provides a unique electrophysiological profile that is particularly advantageous in specific clinical scenarios, such as during AF ablation procedures. The recent characterization of its ADME properties and the development of PBPK models have significantly advanced our understanding of its pharmacokinetic-pharmacodynamic relationships.

Future research directions should focus on several key areas: First, the characterization of active metabolites and their contribution to the drug's electrophysiological effects, particularly the persistent QT prolongation observed beyond the parent drug's clearance. Second, formal randomized controlled trials comparing antazoline with other first-line antiarrhythmic drugs for pharmacological cardioversion of AF would help establish its relative efficacy and safety. Third, exploration of its antiviral properties against hepatitis B virus may open new therapeutic applications beyond cardiology. Finally, the development of novel formulations or derivatives that maximize its antiarrhythmic efficacy while minimizing non-cardiac effects could enhance its clinical utility.

References

- 1. Intravenous antazoline, a first‐generation antihistaminic ... [pmc.ncbi.nlm.nih.gov]

- 2. Antazoline—insights into drug‐induced electrocardiographic ... [pmc.ncbi.nlm.nih.gov]

- 3. Development and Performance Verification of the PBPK ... [mdpi.com]

- 4. Antazoline - an overview [sciencedirect.com]

- 5. Repurposing of this compound as an Inhibitor ... [virosin.org]

- 6. Hypoglycemic action of an antihistaminic a clinical evaluation [link.springer.com]

- 7. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Pharmacokinetic Parameters of Antazoline in Rats

The table below summarizes the key quantitative findings from a preclinical pharmacokinetic study in rats following a single intravenous dose of 10 mg/kg [1].

| Parameter | Value |

|---|---|

| Analytical Method | Reversed-Phase Ion-Pair Chromatography with liquid-liquid extraction [1] |

| Internal Standard | Phenacetin [1] |

| Terminal Elimination Half-Life (t₁/₂) | 3.53 hours [1] |

| Urinary Excretion (0-72 hours) | 61.8% of administered dose [1] |

| Biliary Excretion (0-24 hours) | 14.2% of administered dose [1] |

| Fecal Excretion (0-72 hours) | 5.9% of administered dose [1] |

| Total Recovery | ~81.9% of administered dose [1] |

These results indicate that Antazoline undergoes relatively fast elimination in rats, with renal excretion as the primary elimination route [1].

Detailed Experimental Protocol

This section outlines the validated methodology used for the quantification of Antazoline in rat biological matrices [1].

Sample Collection and Preparation

- Dosing and Sampling: Rats received a single intravenous injection of Antazoline hydrochloride at 10 mg/kg. Plasma, urine, bile, and feces samples were collected at predetermined time points [1].

- Extraction Procedure:

- Sample Volume: A specific volume of plasma or excreta sample was used.

- Extraction Solvent: Samples were extracted with ethyl acetate.

- Internal Standard: Phenacetin was added to the samples prior to extraction.

- The organic layer was separated, evaporated to dryness, and the residue was reconstituted for injection into the chromatographic system [1].

Chromatographic Conditions and Validation

- Chromatography: Reversed-phase ion-pair chromatography.

- Detection: Ultraviolet (UV) or other suitable detection method.

- Method Validation:

- Accuracy: Ranged between 90.89% and 112.33%.

- Precision: Intra- and inter-day imprecision were below 7.1% (RSD).

- Recovery: The extraction recovery from plasma and excreta exceeded 82.5% [1].

Experimental Workflow for Rat Pharmacokinetic Study

The following diagram illustrates the key stages of a preclinical pharmacokinetic study for Antazoline in a rat model:

Key Insights for Research and Development

- Primary Elimination Route: The high percentage of the dose recovered in urine underscores that urinary excretion is the major pathway for Antazoline elimination in rats. This is a critical consideration for drug interaction studies or in cases of impaired renal function [1].

- Rapid Action: The relatively short half-life aligns with the fast onset of action observed in clinical settings, such as the rapid conversion of atrial fibrillation [2].

- Analytical Flexibility: While the referenced study used a robust HPLC-UV method, newer techniques like UPLC-MS/MS offer higher sensitivity and throughput for modern bioanalysis [3]. Alternative methods, such as spectrofluorimetry after derivatization, have also been developed for Antazoline in pharmaceutical formulations, which could be adapted for biological samples [4].

References

- 1. Determination of this compound in rat and excreta... plasma [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of antazoline vs propafenone for conversion of... [mp.pl]

- 3. Comparison of pharmacokinetic profiles of seven major ... [frontiersin.org]

- 4. A Novel Spectrofluorimetric Determination of Antazoline and... [link.springer.com]

Comprehensive Technical Guide: Antazoline H1 Receptor Antagonism

Introduction and Historical Context

Antazoline is a first-generation antihistamine with anticholinergic properties that has been in clinical use for several decades, primarily employed for relieving nasal congestion and allergic conjunctivitis through topical formulations. [1] [2] As an ethylenediamine-class H1 receptor antagonist, antazoline represents one of the earlier developed antihistaminic agents that demonstrates competitive inhibition at histamine H1 receptors while exhibiting secondary anticholinergic activity. [3] [4] Unlike many first-generation antihistamines that have been largely replaced by newer agents for systemic use, antazoline maintains clinical relevance in specialized applications, particularly in ophthalmology and emerging research areas such as cardiac arrhythmia management. [1] [5] The continued utilization of antazoline in specific therapeutic contexts, coupled with its distinctive pharmacological profile, warrants comprehensive examination from both basic science and clinical perspectives for researchers and drug development professionals.

The molecular basis of antazoline's activity stems from its function as an inverse agonist at the H1 receptor, rather than merely a competitive antagonist as was previously believed. [6] This mechanistic understanding represents a significant evolution from earlier models of antihistamine activity and aligns with contemporary receptor theory for G-protein coupled receptors. Histamine H1 receptors exhibit constitutive activity, meaning they trigger downstream signaling events even in the absence of ligand binding, with active and inactive receptor states existing in equilibrium. [6] Antazoline functions by combining with and stabilizing the inactive conformation of the H1 receptor, thereby shifting the equilibrium toward the inactive state and reducing basal receptor activity. [6]

Pharmacology and Structural Chemistry

Mechanism of Action and Receptor Pharmacology

Antazoline exerts its primary therapeutic effects through selective binding to the histamine H1 receptor without activating it, thereby blocking the actions of endogenous histamine. [1] [2] The drug specifically antagonizes H1 receptors in various tissues, preventing histamine-mediated responses such as vasodilation, increased vascular permeability, pruritus, and bronchoconstriction. [3] [6] As a first-generation antihistamine, antazoline readily crosses the blood-brain barrier, which accounts for its central nervous system effects, including the sedative properties characteristic of this drug class. [6] Additionally, antazoline possesses significant anticholinergic activity due to its relative lack of selectivity for the H1 receptor, leading to inhibition of muscarinic acetylcholine receptors and contributing to both therapeutic and adverse effects. [3] [2]

At the molecular level, antazoline functions as an inverse agonist at the H1 receptor, combining with and stabilizing the inactive conformation of the receptor and shifting the equilibrium toward the inactive state. [6] This mechanism represents an advancement over the traditional view of H1 antagonists as simple competitive blockers. The H1 receptor is a Gq-protein coupled receptor that activates phospholipase C upon histamine binding, leading to increased intracellular calcium and protein kinase C activation. [4] Through its inverse agonist activity, antazoline not only prevents histamine binding but also actively reduces basal receptor signaling, providing more comprehensive inhibition of histamine-mediated pathways. Beyond its direct receptor effects, antazoline also demonstrates membrane-stabilizing properties that may contribute to its efficacy in cardiac arrhythmia management, though this application remains investigational in many jurisdictions. [5]

Structural-Activity Relationship and Chemical Features

Antazoline belongs to the ethylenediamine class of H1 antihistamines, characterized by the presence of a nitrogen connecting atom and a two-carbon atom chain as the linking moiety between the diaryl and tertiary amino pharmacophores. [4] The chemical designation of antazoline is N-benzyl-N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline, with a molecular formula of C17H19N3 and a molar mass of 265.360 g·mol⁻¹. [2] The compound features two aromatic rings connected to a central tertiary nitrogen, which is essential for its antihistaminic activity, with the benzyl and phenyl groups providing optimal receptor binding characteristics. [4]

The structural-activity relationship (SAR) of antazoline reveals several critical features for H1 receptor antagonism. The tertiary amine group is necessary for optimal activity, allowing for appropriate receptor interaction and cation formation at physiological pH. [4] The ethylenediamine structure provides a specific spatial orientation that facilitates high-affinity binding to the H1 receptor pocket. The imidazoline ring system contributes to both receptor affinity and the overall physicochemical properties of the molecule, including its basicity and water solubility. According to SAR studies, diaryl substitution is essential for significant H1 receptor affinity, with antazoline's specific arrangement of phenyl and benzyl groups providing an optimal balance of receptor binding and pharmacokinetic properties. [4] The molecule's relatively low molecular weight and balanced lipophilicity contribute to its ability to cross the blood-brain barrier, accounting for the sedative effects typical of first-generation antihistamines. [6]

Table 1: Physicochemical Properties of Antazoline

| Property | Description | Significance |

|---|---|---|

| Chemical Formula | C₁₇H₁₉N₃ | Determines molecular weight and elemental composition |

| Molecular Weight | 265.360 g·mol⁻¹ | Impacts dosing and pharmacokinetics |

| Chemical Class | Ethylenediamine | First-generation H1 antagonist structural class |

| Water Solubility | 663 mg/L at 30°C | Influences formulation development [1] |

| Primary Targets | Histamine H1 receptor, Muscarinic receptors | Defines pharmacological profile and side effects [1] [2] |

Experimental Evidence and Research Findings

Effects on Seizure Models and Antiepileptic Drug Interactions

Comprehensive animal studies have demonstrated that antazoline significantly modifies seizure thresholds and interacts with conventional antiepileptic drugs. In mouse models of maximal electroshock (MES)-induced convulsions, antazoline administered at 0.5 mg/kg (both acute and 7-day repeated treatment) significantly diminished the electroconvulsive threshold, potentially lowering the seizure threshold in experimental subjects. [7] [8] At a lower dose of 0.25 mg/kg, antazoline significantly raised the ED50 value of carbamazepine against MES-induced seizures following both acute and chronic administration, indicating a reduction in carbamazepine's anticonvulsant efficacy. [7] [8] Furthermore, the same dose of antazoline (0.25 mg/kg) reduced the anticonvulsant activity of diphenylhydantoin (phenytoin), but only after repeated administration, despite not modifying the brain and free plasma levels of this antiepileptic drug. [7] [8] This suggests a pharmacodynamic rather than pharmacokinetic interaction mechanism.

Interestingly, antazoline displayed differential effects depending on the co-administered antiepileptic drug. In contrast to its interactions with carbamazepine and phenytoin, antazoline did not significantly alter the protective activity of valproate or phenobarbital against seizures. [7] [8] This differential interaction profile suggests specific pharmacodynamic interactions between antazoline and certain antiepileptic mechanisms rather than a general pro-convulsant effect. From a clinical perspective, these findings indicate that H1 receptor antagonists like antazoline that readily cross the blood-brain barrier should be used with caution in epileptic patients, particularly those maintained on carbamazepine or phenytoin therapy, as they may reduce the protective potential of these antiepileptic drugs. [7] [8]

Behavioral and Cognitive Effects in Animal Models

Studies evaluating the behavioral and cognitive effects of antazoline alone and in combination with antiepileptic drugs have revealed a favorable neuropsychological profile in several domains. In assessments of long-term memory using the passive avoidance task, acute and chronic administration of antazoline (0.25 mg/kg) alone or in combination with antiepileptic drugs did not disturb long-term memory. [7] [8] This contrasts with some other first-generation antihistamines that typically impair memory formation and retention at therapeutic doses. Similarly, ketotifen (4 mg/kg) administered alone did not impair long-term memory in either acute or chronic dosing regimens. [7] [8]

Regarding motor performance evaluated in the chimney test, only acute antazoline (0.25 mg/kg) applied concomitantly with valproate impaired motor coordination in mice. [7] [8] This specific interaction suggests a potential synergistic effect on motor function when antazoline is combined with certain antiepileptic drugs, particularly those with GABAergic mechanisms like valproate. Importantly, chronic administration of antazoline did not produce this motor impairment, suggesting possible adaptation or tolerance development to this adverse effect. The preservation of long-term memory with antazoline administration is noteworthy given that many first-generation antihistamines significantly impair cognitive function due to their central H1 receptor blockade, particularly in the hippocampus and related structures essential for memory formation.

Table 2: Experimental Findings from Animal Studies on Antazoline

| Experimental Domain | Dose | Key Findings | Research Significance |

|---|---|---|---|

| Seizure Threshold | 0.5 mg/kg | Significantly diminished electroconvulsive threshold | Indicates potential proconvulsant activity at higher doses [7] [8] |

| Drug Interaction with Carbamazepine | 0.25 mg/kg | Raised ED₅₀ of carbamazepine against MES | Demonstrates reduced anticonvulsant efficacy [7] [8] |

| Drug Interaction with Phenytoin | 0.25 mg/kg | Reduced anticonvulsant activity after repeated administration | Shows pharmacodynamic interaction [7] [8] |

| Long-Term Memory | 0.25 mg/kg | No disturbance in passive avoidance task | Suggests favorable cognitive profile [7] [8] |

| Motor Performance | 0.25 mg/kg + Valproate | Impaired motor coordination in chimney test (acute only) | Indicates drug-specific interaction [7] [8] |

Experimental Protocols and Methodologies

The maximal electroshock (MES) test in mice serves as a well-established experimental protocol for evaluating seizure thresholds and anticonvulsant drug efficacy. In this procedure, electrodes are applied to the corneas or ear clips of experimental animals, and a suprathreshold electrical stimulus (typically 50 mA in mice, with a pulse width of 0.2 ms at 60 Hz for 0.2 seconds) is delivered via an electroconvulsometer. [7] [8] The endpoint is the abolition of the hind limb tonic extensor component of the seizure, which is predictive of efficacy against generalized tonic-clonic seizures in humans. To evaluate the effects of test compounds like antazoline on seizure threshold, a current-intensity titration method is employed where the electrical current is varied between groups to determine the threshold for eliciting the tonic extension response.

The passive avoidance task represents a standard behavioral protocol for assessing long-term memory in rodents. This paradigm utilizes a two-compartment apparatus (one lighted and safe, one dark and aversive) where animals learn to avoid entering the dark compartment after receiving a mild foot shock. [7] [8] During training, mice are placed in the lighted compartment and allowed to enter the dark compartment, after which they receive a mild foot shock (typically 0.2-0.5 mA for 2 seconds). Retention testing is performed 24 hours later, with longer latencies to enter the dark compartment indicating better memory retention. The chimney test evaluates motor performance by requiring mice to climb backwards up a plastic tube (30 cm long, 3 cm inner diameter) within a specified time limit (typically 30-60 seconds). [7] [8] Failure to perform this task indicates impaired motor coordination, which is used as an indicator of potential sedative or neurological side effects of test compounds.

Figure 1: Experimental workflow for evaluating antazoline effects in preclinical models

Clinical Applications and Therapeutic Considerations

Approved Indications and Formulations

Antazoline is currently approved for topical administration in formulations targeting allergic conditions. The primary clinical application involves ophthalmic solutions for the symptomatic treatment of allergic conjunctivitis, where it is frequently combined with the vasoconstrictor naphazoline (typically as 0.5% antazoline phosphate with 0.05% naphazoline hydrochloride). [1] [5] [2] This combination product is instilled as 1-2 drops into each eye every 3-4 hours as needed for symptom relief, leveraging both the antihistaminic activity of antazoline and the vasoconstrictive action of naphazoline to address the characteristic itching, redness, and edema associated with ocular allergies. [5] Additionally, antazoline is available as a topical cream for relief of pruritus associated with insect bites, sunburn, and allergic rashes, and as nasal drops or spray to alleviate congestion in allergic rhinitis. [5]

Beyond its approved indications, antazoline has been investigated for several off-label applications, most notably in cardiac arrhythmia management. Although not FDA-approved for this purpose, clinical studies have explored both intravenous and oral administration for rhythm control. [5] For arrhythmia management, a bolus of antazoline hydrochloride (50 mg) may be administered intravenously every 5 minutes up to a maximum dose of 400 mg, followed by an oral maintenance dose of up to 1,200 mg/day in divided doses (typically 100-200 mg multiple times daily). [5] This application capitalizes on the drug's membrane-stabilizing properties, though its use remains more established in certain European countries than in the United States. The therapeutic categorization of antazoline according to the Anatomical Therapeutic Chemical (ATC) classification system includes R01AC04 (nasal preparations) and R06AX05 (other antihistamines for systemic use). [1]

Adverse Effects and Safety Considerations

The adverse effect profile of antazoline reflects its first-generation antihistamine characteristics and varies significantly between topical and systemic administration routes. With ophthalmic use, the most commonly reported adverse effects include transient stinging and burning sensation upon instillation, which may be attributed to the preparation's inactive ingredients rather than the active compound itself. [5] Pupillary dilation has also been observed, making antazoline contraindicated in patients with narrow-angle glaucoma due to the potential for increased intraocular pressure. [5] Additionally, the formulation containing naphazoline is not recommended for concurrent use with contact lenses, likely due to potential absorption and irritation issues.

When administered systemically, antazoline exhibits the typical adverse effects associated with first-generation antihistamines, including sedation, dizziness, tinnitus, blurred vision, and gastrointestinal disturbances such as dry mouth, constipation, or diarrhea. [3] [5] Of particular concern are the potential cardiovascular effects, with reports of hypertension and cardiac irregularities following systemic administration. [5] Hematologic adverse reactions, while rare, include instances of thrombocytopenic purpura and immune hemolytic anemia, with documented cases demonstrating drug-specific antibodies that cause complement fixation when added to test platelets. [5] Like other first-generation antihistamines with anticholinergic properties, concerns exist regarding potential cognitive impairment with cumulative use, with studies linking prolonged use of strong anticholinergics to increased incident dementia risk in elderly patients. [2]

Drug Interactions and Combination Therapies

Antazoline demonstrates several clinically significant drug interactions, particularly when administered systemically. Concurrent use with central nervous system depressants including ethanol, anxiolytics, and hypnotics may result in enhanced sedative effects due to pharmacodynamic synergy. [5] Similarly, concomitant administration with tricyclic antidepressants or monoamine oxidase inhibitors may potentiate both the antimuscarinic and sedative properties of antazoline, requiring dose adjustment or increased monitoring. [5] Of particular therapeutic importance is the interaction between antazoline and conventional antiepileptic drugs, as research demonstrates that antazoline can significantly diminish the protective activity of carbamazepine and phenytoin against maximal electroshock-induced seizures in animal models. [7] [8]

The combination of H1 and H2 receptor antagonists represents a classic treatment strategy for various histamine-mediated disorders, with demonstrated superior efficacy compared to monotherapy in certain conditions. [9] While this approach typically involves separate administration of selective H1 and H2 antagonists rather than fixed-dose combinations, studies have shown that the addition of H2 blockers like cimetidine or ranitidine to H1 antagonists like diphenhydramine produces significantly greater improvement in symptoms of acute allergic syndromes compared to H1 antagonists alone. [9] This synergistic effect stems from the complementary inhibition of different histamine receptor subtypes involved in allergic responses, particularly in cutaneous manifestations such as urticaria where both H1 and H2 receptors contribute to vasodilation, flushing, and wheal formation.

Table 3: Clinical Applications and Safety Profile of Antazoline

| Application | Formulation/Dose | Efficacy & Safety Notes |

|---|---|---|

| Allergic Conjunctivitis | 0.5% antazoline phosphate + 0.05% naphazoline HCl; 1-2 drops every 3-4 hours | Rapid relief of itching/redness; burning/stinging common [5] |

| Allergic Rhinitis | Nasal drops/spray; concentration not specified | Relieves nasal congestion; limited current use [5] |

| Pruritic Skin Conditions | Topical cream; concentration not specified | Relief of itching from bites/burns/rashes; minimal systemic absorption [5] |

| Cardiac Arrhythmias | IV: 50 mg bolus, max 400 mg; Oral: 100-200 mg, max 1200 mg/day | Not FDA-approved; membrane-stabilizing effect [5] |

| Special Precautions | Contraindicated in narrow-angle glaucoma; caution in epilepsy | May reduce efficacy of carbamazepine/phenytoin [7] [5] |

Regulatory Status and Therapeutic Comparison

Global Regulatory Approval Status

Antazoline's regulatory approval status varies significantly across international markets, reflecting differing therapeutic traditions and evaluation standards. In the United States, antazoline is not FDA-approved for systemic use, though it is available in certain ophthalmic formulations, typically in combination with naphazoline. [1] This restricted approval status likely reflects both the availability of newer antihistamines with improved safety profiles and concerns about the potential adverse effects associated with first-generation antihistamines, particularly their sedative and anticholinergic properties. The ophthalmic formulations remain available as prescription products, indicating that the benefits are judged to outweigh risks for this specific application and route of administration.

In other jurisdictions, particularly Australia and various European countries, antazoline maintains prescription-only status (Schedule 4 in Australia), allowing for both topical and systemic use under medical supervision. [2] The continued approval in these markets suggests recognition of antazoline's therapeutic value in specific clinical contexts, possibly including its off-label use for arrhythmia management in certain regions. The clinical trial landscape for antazoline appears relatively limited according to available data, with DrugBank indicating no Phase 0-3 trials but two Phase 4 studies, one investigating its use in paroxysmal atrial fibrillation and another recruiting for atrial fibrillation management. [1] This suggests ongoing interest in repurposing existing formulations for new indications, particularly in cardiology, despite the general trend toward reduced use of first-generation antihistamines for systemic applications.

Comparison with Other H1 Antihistamines

When evaluated alongside other H1 receptor antagonists, antazoline occupies a distinct therapeutic niche as an ethylenediamine-class first-generation antihistamine. Unlike the prototypical ethanolamine antihistamine diphenhydramine or the alkylamine chlorpheniramine, antazoline's ethylenediamine structure potentially confers a different side effect profile, though it still exhibits the characteristic central nervous system penetration and anticholinergic effects typical of first-generation agents. [3] [4] In contrast to second-generation antihistamines such as loratadine, cetirizine, or fexofenadine, antazoline readily crosses the blood-brain barrier, resulting in more pronounced sedative effects but potentially offering advantages for conditions where central histamine modulation is desirable. [6]

The therapeutic positioning of antazoline must also consider its relative efficacy and safety compared to other agents. While second-generation antihistamines are generally preferred for most allergic conditions due to their reduced sedative properties and improved safety profiles, antazoline maintains relevance in specific contexts such as ophthalmic formulations where topical administration minimizes systemic exposure. [6] Additionally, antazoline's potential utility in cardiac arrhythmia management represents a distinctive application not shared by most other H1 antagonists, with the exception of a few other agents like hydroxyzine that have been incidentally noted to affect cardiac conduction. The risk-benefit assessment for antazoline must therefore be context-dependent, considering both the availability of alternative agents and the specific therapeutic needs of individual patients, particularly those with contraindications to newer antihistamines or those who may benefit from off-label applications.

Conclusion and Research Directions

Antazoline represents a historically significant antihistamine with continuing relevance in specific therapeutic applications, particularly in ophthalmology and potentially in cardiology. Its well-characterized H1 receptor inverse agonism, coupled with additional anticholinergic properties, defines both its therapeutic effects and adverse event profile. The experimental evidence demonstrating interactions with antiepileptic drugs underscores the importance of understanding potential pharmacodynamic interactions even when pharmacokinetic alterations are absent. [7] [8] The differential effects on various antiepileptic drugs suggest complex receptor-level interactions that warrant further investigation at the molecular level.

References

- 1. Antazoline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Antazoline [en.wikipedia.org]

- 3. - Wikipedia H 1 antagonist [en.wikipedia.org]

- 4. and H2 H .pptx 1 Receptor Antagonist [slideshare.net]

- 5. Antazoline - an overview [sciencedirect.com]

- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of antazoline and ketotifen on the... | Sigma-Aldrich [sigmaaldrich.com]

- 8. Influence of antazoline and ketotifen on the anticonvulsant activity of... [pubmed.ncbi.nlm.nih.gov]

- 9. Combination of H and H2 Histamine 1 : Current... Receptor Antagonists [pmc.ncbi.nlm.nih.gov]

Receptor Binding Profile & Mechanisms of Action

Antazoline interacts with several receptor types and ion channels. The table below summarizes its key binding targets and functional consequences.

| Target / Channel | Interaction Type | Functional Consequence / Mechanism | Experimental Context / Notes |

|---|---|---|---|

| I1 Imidazoline Receptor | Agonist / Binds to site [1] [2] | Lowers blood pressure via central sympathoinhibition; cellular signaling involves phosphatidylcholine-phospholipase C (PC-PLC) activation and diacylglycerol (DAG) production [3]. | Primarily studied in the context of centrally-acting antihypertensive drugs like moxonidine and clonidine [3]. |

| I2 Imidazoline Receptor | Binds to site [4] | Function not fully defined; implicated in pain modulation and psychiatric conditions [1]. | Expressed on mitochondrial outer membrane, often an allosteric site on Monoamine Oxidase (MAO) [1]. |

| H1 Receptor | Antagonist [5] [6] [7] | Relieves symptoms of allergic conjunctivitis and rhinitis by blocking histamine action [5] [7]. | Primary therapeutic target. Often formulated with vasoconstrictors (e.g., naphazoline) for enhanced effect [7]. |

| Delayed Rectifier K+ Channel (KV) | Inhibitor [8] | Blocks the delayed rectifier potassium current (IK(V)); increases amplitude and duration of spontaneous vascular contractions [8]. | Demonstrated in whole-cell voltage-clamp recordings on isolated rat portal vein cells [8]. |

| KATP Channel | Indirect Antagonist [8] | Prevents the induction of KATP current (IK(ATP)) and the vasorelaxation produced by levcromakalim [8]. | Effect is consistent with the view that KATP may be a voltage-insensitive state of the delayed rectifier K-channel [8]. |

| α2-Adrenoceptor | Modulates activity [4] | In platelets, can inhibit adrenaline-collagen-induced thromboxane B2 production, potentially via imidazoline site interactions [4]. | Effects differ significantly between species (e.g., canine vs. leporine platelets) [4]. |

Experimental Evidence & Data

Key experimental findings that characterize antazoline's non-H1 receptor activities are summarized in the table below.

| Experimental Approach | Key Finding | Experimental Detail / Context |

|---|---|---|

| Whole-Cell Voltage Clamp | Antazoline (30 µM) inhibits the delayed rectifier K+ current (IK(V)) and prevents levcromakalim-induced KATP current (IK(ATP)) [8]. | Freshly isolated smooth muscle cells from rat portal vein [8]. |

| Isolated Tissue Bath | Antazoline (100 nM - 100 µM) increases spontaneous contractions in rat portal vein and antagonizes the inhibitory effect of levcromakalim on these contractions [8]. | Rat whole portal vein [8]. |

| Platelet Aggregation & Signaling | Antazoline inhibits adrenaline-collagen-induced thromboxane B2 (TXB2) production in canine platelets [4]. | Canine platelet-rich plasma (PRP) and washed platelets; suggests a role for imidazoline sites in modulating platelet function [4]. |

| Radioligand Binding | Antazoline has high affinity for I1-imidazoline binding sites in the brainstem, distinct from α2-adrenergic receptors [3]. | Bovine rostral ventrolateral medulla (RVLM) membranes; site of antihypertensive action for imidazoline drugs [3]. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon key findings, here are detailed methodologies for two critical assays.

Voltage-Clamp Protocol for K+ Channel Modulation

This protocol is adapted from studies on isolated vascular smooth muscle cells [8].

- Cell Preparation: Disperse rat portal vein smooth muscle cells via collagenase/pronase enzyme treatment.

- Electrophysiology Setup: Use standard whole-cell voltage-clamp configuration. Maintain cells at a holding potential of -50 mV to -70 mV.

- Voltage Protocol to elicit IK(V): Apply depolarizing test pulses from the holding potential to potentials ranging from -30 mV to +50 mV in 10 mV increments.

- Drug Application:

- First, record control K+ currents.

- Then, extracellularly apply Antazoline (typically 30 µM) and re-run the voltage protocol to observe inhibition of IK(V).

- In a separate experiment, first apply the KATP channel opener Levcromakalim (1 µM) to induce IK(ATP) (visible as a non-inactivating current) and inhibit IK(V).

- Co-apply Antazoline (30 µM) with Levcromakalim to demonstrate the antagonism of IK(ATP) induction.

- Data Analysis: Analyze the peak current amplitude and current-voltage (I-V) relationships under each condition.

Platelet Thromboxane B2 (TXB2) Assay

This protocol is based on studies comparing imidazoline effects in canine and leporine models [4].

- Platelet Preparation: Collect blood into sodium citrate or citrate dextrose-A (ACD-A) solution. Prepare Platelet-Rich Plasma (PRP) by low-speed centrifugation (e.g., 110-140 × g for 15 min). For washed platelets, pellet platelets from PRP and resuspend in a modified Tyrode's buffer.

- Stimulation and Drug Incubation:

- Pre-incubate PRP or washed platelets with the test drug (Antazoline, 1-100 µM) or vehicle for a short period (e.g., 5-10 min).

- Stimulate platelets with a combination of Adrenaline (e.g., 10 µM) and Collagen (e.g., 1-5 µg/mL) to trigger TXA2 synthesis.

- Include control groups with vehicle, adrenaline+collagen only, and drug alone.

- Reaction Termination: Stop the reaction after a fixed time (e.g., 5-10 minutes) by immersing the samples in an ice bath or by adding a cyclooxygenase inhibitor like indomethacin.

- TXB2 Measurement: Centrifuge samples to obtain supernatant. Measure the concentration of the stable TXA2 metabolite, Thromboxane B2 (TXB2), using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

- Data Analysis: Express data as % inhibition of TXB2 production compared to the adrenaline+collagen control.

Signaling Pathway Diagram

The following diagram synthesizes the key molecular interactions of antazoline, particularly its dual role in allergic response and vascular smooth muscle activity.

This diagram illustrates the multi-target mechanism of antazoline, connecting its binding actions to downstream cellular effects.

Research Implications and Future Directions

Antazoline's polypharmacology presents both challenges and opportunities. Its I1 receptor activity links it to a class of centrally-acting antihypertensives, though this is not its primary use [3]. More notably, its potent blockade of cardiac arrhythmias observed in clinical practice may be explained by its combined inhibition of multiple potassium currents (IK(V)) and antagonism of KATP channel opening [8], effectively stabilizing the cardiac membrane.

Future research should focus on:

- Designing novel analogs that separate the H1 antagonism (for allergy) from the I1 and K+ channel effects (for cardiovascular activity) to create more selective drugs.

- Further elucidating the role of I1 receptor signaling, particularly the PC-PLC/DAG pathway, in different tissues [3].

- Investigating the potential of antazoline's core structure as a template for developing new antiarrhythmic agents.

References

- 1. - Wikipedia Imidazoline receptor [en.wikipedia.org]

- 2. Imidazoline Receptor - an overview [sciencedirect.com]

- 3. The I1-imidazoline receptor: from binding site to therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Imidazoline and Nonimidazoline α2-Adrenergic Agents on... [scialert.net]

- 5. Global Antazoline Market Research Report 2025 ... [24chemicalresearch.com]

- 6. Antazoline Hydrochloride - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 7. Antazoline - an overview [sciencedirect.com]

- 8. Antagonism of levcromakalim by imidazoline - and... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Preclinical Pharmacokinetics of Antazoline Hydrochloride

Introduction and Basic Properties

Antazoline hydrochloride is a first-generation antihistamine that has gained renewed interest due to its recently discovered antiarrhythmic properties, particularly for terminating paroxysmal atrial fibrillation. [1] [2] Despite its long history of use, preclinical pharmacokinetic data for this compound remains limited in the scientific literature. The compound is chemically classified as a phenylbenzamine and acts primarily as a histamine H1 receptor antagonist. [1] Recent research initiatives have sought to address significant knowledge gaps in understanding antazoline's absorption, distribution, metabolism, and excretion (ADME) characteristics through modern analytical approaches, including the development of physiologically based pharmacokinetic (PBPK) models. [2]

This technical guide provides a comprehensive overview of this compound's preclinical pharmacokinetics, synthesizing data from available scientific literature to support researchers and drug development professionals in their work with this compound. The information presented herein covers fundamental physicochemical properties, quantitative pharmacokinetic parameters from animal studies, detailed experimental methodologies, and advanced modeling approaches that collectively form the current scientific understanding of antazoline's pharmacokinetic profile.

Basic Properties and ADME Parameters

This compound demonstrates several key physicochemical characteristics that influence its pharmacokinetic behavior. The compound has a molecular weight of 265.35 g/mol for the base compound, with the hydrochloride salt form being commonly used in pharmaceutical preparations. [1] Antazoline exhibits moderate plasma protein binding (approximately 49.6%) based on recent in vitro studies, which suggests a significant fraction of the drug remains unbound and potentially pharmacologically active. [2]

The metabolic stability of antazoline has been characterized through in vitro assays using hepatocytes and human liver microsomes. These studies have identified that cytochrome P450 enzymes, particularly CYP2D6 with a minor contribution from CYP2C19, play a primary role in antazoline metabolism, leading to the formation of a hydroxy metabolite. [2] Notably, antazoline shows minimal binding to erythrocytes and microsomal membranes, and no significant glucuronidation by various UGT enzymes has been observed. [2]

Table 1: Fundamental Physicochemical Properties of Antazoline

| Property | Value | Measurement Conditions/Notes |

|---|---|---|

| Molecular Formula | C₁₇H₁₉N₃ | Base compound [1] |

| Molecular Weight | 265.35 g/mol | Base compound [1] |

| CAS Registry Number | 91-75-8 | Base compound [3] [1] |

| Hydrochloride Salt CAS | 2508-72-7 | [3] [1] |

| Water Solubility | 663 mg/L | At 30°C [1] |

| Melting Point | 227-229°C | [1] |

Table 2: In Vitro ADME Parameters of Antazoline

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Plasma Protein Binding | 49.6% | In vitro assay [2] |

| Microsomal Binding | 19.5% | In vitro assay [2] |

| Erythrocyte Binding | No significant binding | In vitro assay [2] |

| Primary Metabolic Enzymes | CYP2D6, CYP2C19 | Human liver microsomes [2] |

| UGT Metabolism | None detected | Tested with UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15 [2] |

Preclinical Pharmacokinetics and Excretion Profiles

Key Pharmacokinetic Parameters

Preclinical pharmacokinetic studies of this compound in rat models have revealed several important characteristics of its in vivo disposition. Following intravenous administration at a dose of 10 mg/kg, antazoline demonstrates a terminal elimination half-life of approximately 3.53 hours, indicating a relatively fast elimination process. [4] The plasma concentration profile shows rapid distribution and elimination phases, consistent with its physicochemical properties and tissue distribution characteristics.

The clearance mechanisms of antazoline involve both hepatic metabolism and renal excretion, with urinary excretion representing the major elimination pathway. In comprehensive excretion studies conducted in rat models, approximately 61.8% of the administered dose was recovered in urine within 72 hours post-dosing, while 14.2% was recovered in bile over 24 hours, and only 5.9% was recovered in feces over 72 hours. [4] These findings collectively demonstrate that renal excretion serves as the primary route of elimination for antazoline and its metabolites, with biliary excretion contributing to a lesser extent.

Quantitative Excretion Data

Table 3: Excretion Profile of this compound in Rats

| Excretion Route | Percentage of Administered Dose | Collection Period |

|---|---|---|

| Urine | 61.8% | 72 hours [4] |

| Bile | 14.2% | 24 hours [4] |

| Feces | 5.9% | 72 hours [4] |

| Total Recovery | ~81.9% | Combined routes [4] |

The substantial total recovery of approximately 81.9% of the administered dose across all measured excretion routes indicates that the majority of the drug is eliminated through these pathways, with minimal accumulation in tissues or alternative elimination mechanisms. [4] The relatively high urinary recovery suggests that renal function may represent an important factor in determining antazoline clearance in clinical settings, particularly in patients with impaired kidney function.

Experimental Protocols and Methodologies

Bioanalytical Method for Plasma and Excreta Samples

A robust reversed-phase ion-pair chromatography method with liquid-liquid extraction was developed and validated for the determination of this compound in rat plasma and excreta samples. [4] This method provides the sensitivity and specificity required for preclinical pharmacokinetic studies and has been successfully applied to characterize antazoline's pharmacokinetic profile in rat models.

- Sample Collection and Processing: Plasma samples are collected via appropriate venous access and stabilized with anticoagulants. Urine and bile samples are collected using metabolic cages with continuous cooling to prevent degradation. All samples are stored at -80°C until analysis. [4]

- Extraction Procedure: Samples are subjected to liquid-liquid extraction using ethyl acetate as the extraction solvent. The internal standard (phenacetin) is added to all samples prior to extraction to control for variability in recovery. The organic layer is separated and evaporated to dryness under a gentle nitrogen stream. The residue is reconstituted in mobile phase for injection into the chromatographic system. [4]

- Chromatographic Conditions: The analysis employs a reversed-phase C18 column maintained at ambient temperature. The mobile phase consists of a mixture of phosphate buffer (containing ion-pairing reagents) and acetonitrile in a gradient elution mode. The flow rate is maintained at 1.0 mL/min, and the detection wavelength is set at 254 nm. [4]

- Method Validation: The method was validated for accuracy (90.89-112.33%), imprecision (<7.1%), and recovery (>82.5%), meeting accepted criteria for bioanalytical method validation. The calibration curve demonstrated linearity over the concentration range of 0.05-10 μg/mL, covering the expected physiological concentrations. [4]

Excretion Study Protocol in Rat Models

The excretion profile of this compound was characterized using a standardized protocol in rat models, providing comprehensive data on the elimination pathways of the drug. [4]

- Animal Preparation: Male Wistar rats (weighing 250-300 g) are anesthetized using appropriate anesthetic agents. Cannulas are implanted in the jugular vein for drug administration, the bile duct for bile collection, and the urinary bladder for urine collection. Animals are allowed to recover from surgery with free access to water before the experiment. [4]

- Dosing and Sample Collection: this compound is administered intravenously at a dose of 10 mg/kg. Blood samples are collected at predetermined time points (0, 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes post-dosing) and processed to obtain plasma. Urine and bile samples are collected at intervals of 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dosing. [4]

- Sample Analysis: All biological samples are analyzed using the validated reversed-phase ion-pair chromatography method described above. Concentrations of antazoline are determined against calibration curves prepared in the respective biological matrices. [4]

- Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. The cumulative excretion of antazoline in urine, bile, and feces is determined by summing the amounts eliminated in each collection interval. The percentage of the administered dose recovered in each excretion matrix is calculated. [4]

Metabolism and Physiologically Based Pharmacokinetic Modeling

Metabolic Pathways and Enzyme Characterization

Recent in vitro studies have provided new insights into the metabolic fate of antazoline, identifying specific cytochrome P450 enzymes responsible for its biotransformation. Incubation studies with recombinant CYP enzymes demonstrated that CYP2D6 serves as the primary enzyme catalyzing antazoline metabolism, with a secondary contribution from CYP2C19. [2] These studies confirmed the formation of a hydroxy metabolite as the major metabolic product, though the exact structure and pharmacological activity of this metabolite have not been fully characterized.

The metabolic stability of antazoline was assessed using both hepatocytes and human liver microsomes as in vitro models. Interestingly, additional experiments with various glucuronosyltransferases (UGT 1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15) showed no significant glucuronidation of antazoline, indicating that Phase II metabolism does not represent a major elimination pathway for this compound. [2] The following diagram illustrates the primary metabolic pathway and key ADME processes of antazoline:

Figure 1: Primary Metabolic Pathway and Key ADME Processes of Antazoline

PBPK Model Development and Verification

A physiologically based pharmacokinetic (PBPK) model for antazoline and its primary metabolite has been developed to simulate and predict the pharmacokinetic profiles of both compounds following intravenous administration. [2] This model represents a significant advancement in understanding antazoline's disposition, as it integrates in vitro ADME parameters with clinical observation data.

- Model Structure: The PBPK model incorporates system-specific parameters (human physiological data), drug-specific parameters (ADME characteristics determined from in vitro studies), and trial design parameters (dosing regimen). The model simultaneously simulates the pharmacokinetic profiles of both antazoline and its hydroxy metabolite, accounting for the formation and elimination of the metabolite. [2]

- Parameter Integration: Key parameters integrated into the model include plasma protein binding (49.6%), microsomal binding (19.5%), CYP2D6-mediated metabolic clearance, and renal clearance. The model was parameterized using a combination of QSAR-predicted parameters, in vitro experimental data, and available clinical data. [2]

- Model Verification: The PBPK model was verified against clinical data from the ELEPHANT I, II, and III studies, demonstrating good concordance between simulated and observed plasma concentration profiles for both antazoline and its metabolite. The predicted AUCinf values showed close agreement with clinically observed values (fold difference of 0.7-1.04 across studies). [2]

- Applications and Utility: The verified PBPK model enables simulation of various clinical scenarios, including assessment of population differences and prediction of potential drug-drug interactions, particularly those mediated by CYP2D6 inhibition. This model provides a valuable tool for optimizing dosing regimens in specific patient populations without the need for extensive clinical trials. [2]

Research Gaps and Future Perspectives

Despite the recent advancements in understanding antazoline's pharmacokinetic profile, several significant research gaps remain to be addressed. The specific structure and pharmacological activity of antazoline's primary hydroxy metabolite have not been fully characterized, limiting complete understanding of the compound's overall pharmacodynamic effects. [2] Additionally, while CYP2D6 has been identified as the primary metabolic enzyme, the discrepancy between clinically estimated clearance and in vitro-in vivo extrapolated values suggests that additional clearance mechanisms beyond CYP-mediated metabolism may contribute to antazoline's elimination. [2]

Future research should focus on comprehensive metabolite identification using advanced analytical techniques such as high-resolution mass spectrometry to fully characterize antazoline's metabolic pathway. Further investigation is needed to identify the additional clearance mechanisms responsible for the observed difference between predicted and actual clearance values. Additionally, preclinical studies examining tissue distribution of antazoline would provide valuable insights into its target site concentrations, particularly relevant to its antiarrhythmic effects in cardiac tissue.

The recently developed PBPK model for antazoline provides a valuable foundation for predicting its pharmacokinetics in various patient populations and designing optimized dosing regimens. However, this model requires further refinement as new information becomes available regarding antazoline's disposition characteristics. [2] Continued research in these areas will enhance our understanding of antazoline's preclinical pharmacokinetics and support its potential applications in cardiovascular therapeutics.

Conclusion

This comprehensive technical guide has synthesized the available preclinical pharmacokinetic data for this compound, providing researchers and drug development professionals with detailed information on its ADME characteristics, quantitative pharmacokinetic parameters, experimental methodologies, and modeling approaches. The data presented herein demonstrate that antazoline exhibits favorable pharmacokinetic properties, including moderate protein binding, primary metabolism by CYP2D6, and predominant renal elimination, with a terminal elimination half-life of approximately 3.53 hours in rat models.

References

Quantitative Excretion Profile of Antazoline

The table below summarizes key excretion data for Antazoline hydrochloride from a preclinical pharmacokinetic study in rats.

| Excretion Route | Cumulative Excretion (% of Administered Dose) | Collection Period (hours post-dose) |

|---|---|---|

| Urine | 61.8% | 72 [1] |

| Bile | 14.2% | 24 [1] |

| Feces | 5.9% | 72 [1] |

This data demonstrates that urinary excretion is the major elimination pathway for antazoline, with biliary secretion representing a significant secondary route. The total recovery accounted for over 80% of the administered dose [1].

Experimental Protocols for Excretion Studies

The quantitative data was generated using specific, validated analytical methods.

- Analytical Method: Reversed-phase ion-pair chromatography with liquid-liquid extraction [1].

- Sample Processing: Plasma and excreta samples were extracted using ethyl acetate, with phenacetin employed as an internal standard [1].

- Method Validation: The method was validated, showing adequate accuracy (90.89-112.33%), imprecision (<7.1%), and recovery (>82.5%) [1].

Metabolism and Pathways of Elimination

While antazoline is excreted as the parent compound, it also undergoes extensive metabolism. A 2020 human study identified at least 15 metabolites [2].

Antazoline Metabolism and Excretion Pathways

- Key Enzymes: CYP2D6 is the primary cytochrome P450 isoform responsible for the fast Phase I metabolism of antazoline, with a much slower contribution from CYP2C19 [2].

- Main Metabolites: The two main Phase I metabolites are M1, formed by the removal of one phenyl group, and M2, which involves hydroxylation of the phenyl ring [2].

- Conjugation: Glucuronidation was identified as the leading Phase II metabolism pathway, making the metabolites more water-soluble for excretion [2].

Experimental Workflow for Metabolic Identification

The following diagram outlines the workflow used to characterize antazoline metabolites in human subjects.

Metabolite Identification Workflow

Implications for Drug Development

Understanding antazoline's excretion and metabolism is critical for its application, particularly in its emerging use as an antiarrhythmic agent for terminating atrial fibrillation [2] [3]. The fast metabolism and elimination (with a terminal half-life of 3.53 hours in rats) contribute to its favorable safety profile for acute cardioversion [1] [3]. Further investigation into the activity of its metabolites could reveal new drug candidates with different pharmacological properties [2].

References

Mechanism of Action and Electrophysiological Properties

Antazoline's antiarrhythmic effect stems from a combination of its anticholinergic (antimuscarinic) properties and direct class Ia-like antiarrhythmic activity [1] [2].

The diagram below illustrates the core receptor-level mechanism and the subsequent electrophysiological changes in the atrium.

Antazoline's dual-pathway mechanism for terminating atrial fibrillation.

This mechanism translates into specific, measurable changes in cardiac electrophysiology, as quantified in human studies.

Quantitative Electrophysiological and Hemodynamic Data

The table below summarizes the key quantitative effects of intravenous antazoline administration on cardiac electrophysiological parameters from two key studies [1] [3].

Table 1: Electrophysiological and Hemodynamic Effects of Antazoline

| Parameter | Change | Magnitude of Change | Dose & Context | Study |

|---|---|---|---|---|

| Sinus Rhythm Cycle Length (SRCL) | ↓ Decrease | ~70 ms reduction | 100-300 mg IV in patients post-ablation | [1] |

| HV Interval | ↑ Prolongation | +9.2 ms (300 mg) | 100-300 mg IV in patients post-ablation | [1] |

| QRS Interval | ↑ Prolongation | +10.8 ms (300 mg) | 100-300 mg IV in patients post-ablation | [1] |

| QTc Interval | ↑ Prolongation | +34.9 ms (300 mg) | 100-300 mg IV in patients post-ablation | [1] |

| Atrial Refractory Period (RA-ERP, LA-ERP) | ↑ Prolongation | Significant increase | 200-300 mg IV in patients post-ablation | [1] |

| Intra- & Interatrial Conduction (hRA-CSos/d) | ↑ Prolongation | +9.9/+12.6 ms (300 mg) | 200-300 mg IV in patients post-ablation | [1] |

| P Wave Duration | ↑ Prolongation | +9 ms | 300 mg IV in healthy volunteers | [3] |

| Stroke Volume (SV) | ↓ Decrease | -12.5 ml | 300 mg IV in healthy volunteers | [3] |

| Cardiac Output (CO) | ↓ Decrease (correlated with plasma concentration) | Significant correlation | 300 mg IV in healthy volunteers | [3] |

HV Interval: Conduction time through the His-Purkinje system; QTc: Heart rate-corrected QT interval; RA-ERP/LA-ERP: Right/Left Atrial Effective Refractory Period; hRA-CSos/d: conduction time from high right atrium to coronary sinus ostium/distal.

A critical finding is that antazoline has no significant impact on AH interval, Wenckebach point, AV node refractory period (AVN-ERP), or sinus node recovery time (SNRT), indicating a favorable safety profile with no negative effect on sinus node function or AV conduction [1].

Clinical Efficacy and Safety Profile

The electrophysiological properties of antazoline translate into high clinical efficacy for pharmacological cardioversion of recent-onset atrial fibrillation (AF).

Table 2: Clinical Efficacy of Antazoline in Terminating Atrial Fibrillation

| Metric | Result | Context / Comparative Agent | Study |

|---|---|---|---|

| Success Rate (Antazoline alone) | 78.3% - 84.2% | Conversion to sinus rhythm within 12 hours | [4] |

| vs. Amiodarone | Superior (RR 1.26) | Higher conversion rate in propensity score-matched analysis | [4] |

| vs. Propafenone | Comparable | No statistically significant difference in efficacy | [4] |

| Median Time to Conversion | ~16 minutes | From the start of drug infusion | [4] |

Antazoline demonstrates a favorable safety profile. In a large multicenter registry (n=1365), the risk of adverse events was comparable to other antiarrhythmics [4]. Common side effects are typically mild and transient, including hot flushes, nausea, and drowsiness [1] [2]. A significant advantage is its rapid onset of action and lack of clinically significant proarrhythmic effects like Torsades de Pointes in reported studies, though it does prolong the QTc interval [1] [4] [2].

Detailed Experimental Protocol

For researchers seeking to replicate key findings, the following provides a detailed methodology for assessing the electrophysiological impact of antazoline in humans, based on a foundational study [1].

Objective: To evaluate changes in electrophysiological parameters of the heart muscle and conduction system in response to increasing doses of antazoline.

Workflow for assessing antazoline's electrophysiological effects in humans.

Research Gaps and Future Directions

Despite promising clinical data, several areas require further investigation to fully characterize antazoline:

- Molecular Targets: Precisely which muscarinic receptor subtypes (M₂, M₃?) and sodium/potassium channels antazoline blocks needs elucidation [1] [2].

- Long-Term Safety: Existing data primarily cover acute, in-hospital use. The safety and feasibility of long-term oral administration for rhythm control are unknown [1] [4].

- Specific Populations: Robust data is lacking for patients with significant structural heart disease, heart failure, or other complex comorbidities [4] [2].

- Randomized Trials: Larger, multi-center, randomized controlled trials comparing antazoline head-to-head with newer antiarrhythmic drugs are needed to solidify its position in treatment guidelines [4].

References

- 1. Effect of Antazoline on Electrophysiological Properties of Atrial... [pmc.ncbi.nlm.nih.gov]

- 2. Clinical efficacy of antazoline in rapid cardioversion of paroxysmal... [trialsjournal.biomedcentral.com]

- 3. Antazoline-insights into drug-induced electrocardiographic ... [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of antazoline for cardioversion of atrial fibrillation... [mp.pl]

Comprehensive Technical Guide: Historical Development and Scientific Profile of Antazoline Hydrochloride

Introduction and Chemical Profile